molecular formula C11H7BrClFN2O2 B3033958 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-54-5

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3033958
CAS No.: 1281872-54-5
M. Wt: 333.54
InChI Key: DLLPXHCWXKWORO-UHFFFAOYSA-N
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Description

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the bromo group: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the chlorofluorophenyl group: This step involves the reaction of the bromo-substituted pyrazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-fluorobenzene: A related compound with similar halogen substituents.

    2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.

    Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of halogen atoms and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₈BrClFN₂O₂
  • Molecular Weight: 289.53 g/mol
  • CAS Number: 895929-92-7

The compound features a pyrazole ring substituted with a bromo and a chloro-fluorophenyl group, which may influence its interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Antimicrobial Activity
Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, compounds similar to 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects
Studies have revealed that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM . The anti-inflammatory potential is attributed to the modulation of signaling pathways involved in inflammation.

3. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds tested against various cancer cell lines (e.g., MCF7, NCI-H460) showed IC₅₀ values in the micromolar range, indicating significant cytotoxic effects . The mechanisms often involve apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation: Interaction with specific receptors can alter cellular responses, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompound TestedBiological ActivityResults
Selvam et al. Various pyrazole derivativesAnti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Burguete et al. Pyrazole derivativesAntimicrobialEffective against E. coli and Bacillus subtilis
Wei et al. Ethyl-pyrazole derivativesAnticancerSignificant cytotoxicity against A549 cell line (IC₅₀ = 26 µM)

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClFN2O2/c12-7-5-16(15-10(7)11(17)18)4-6-8(13)2-1-3-9(6)14/h1-3,5H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLPXHCWXKWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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